molecular formula C7H13NO B1404069 1-Oxa-6-azaspiro[3.5]nonane CAS No. 204388-70-5

1-Oxa-6-azaspiro[3.5]nonane

Cat. No. B1404069
M. Wt: 127.18 g/mol
InChI Key: ORIDQWJOJCVWHY-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da . The compound is also known by other synonyms such as 1-oxa-8-azaspiro[3.5]nonane .


Molecular Structure Analysis

The molecular structure of 1-Oxa-6-azaspiro[3.5]nonane is represented by the SMILES string C1CC2(CCO2)CNC1 . This indicates that the compound contains a spirocyclic structure with an oxygen atom (Oxa) and a nitrogen atom (aza) incorporated into the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-6-azaspiro[3.5]nonane include a density of 1.0±0.1 g/cm³, a boiling point of 207.8±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 35.8±0.4 cm³, a polar surface area of 21 Ų, and a polarizability of 14.2±0.5 10^-24 cm³ .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : “1-Oxa-6-azaspiro[3.5]nonane” is considered a valuable structural alternative to the ubiquitous morpholine in medicinal chemistry . It is used in the synthesis of spirocyclic oxetanes, which are used in drug discovery projects .
  • Methods of Application or Experimental Procedures : The synthesis of “1-Oxa-6-azaspiro[3.5]nonane” involves the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p-tosylamide . The resultant compound is then used in the preparation of [1,2-a] alicyclic ring-fused benzimidazoles .
  • Results or Outcomes : The use of “1-Oxa-6-azaspiro[3.5]nonane” in the synthesis of spirocyclic oxetanes has been successful. These compounds have shown higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, an enzyme over-expressed in cancer cell lines . This has enabled more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

1-Oxa-6-azaspiro[3.5]nonane Oxalate

  • Summary of the Application : “1-Oxa-6-azaspiro[3.5]nonane oxalate” is another form of “1-Oxa-6-azaspiro[3.5]nonane”. It is used in various chemical reactions due to its unique structure .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “1-Oxa-6-azaspiro[3.5]nonane oxalate” are not specified in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “1-Oxa-6-azaspiro[3.5]nonane oxalate” are not specified in the source .

(4S)-1-Oxa-6-azaspiro[3.5]nonane and (4R)-1-Oxa-6-azaspiro[3.5]nonane

  • Summary of the Application : “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are stereoisomers of “1-Oxa-6-azaspiro[3.5]nonane”. They are used in various chemical reactions due to their unique structures .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are not specified in the sources .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are not specified in the sources .

1-Oxa-6-azaspiro[3.5]nonane Oxalate

  • Summary of the Application : “1-Oxa-6-azaspiro[3.5]nonane oxalate” is another form of “1-Oxa-6-azaspiro[3.5]nonane”. It is used in various chemical reactions due to its unique structure .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “1-Oxa-6-azaspiro[3.5]nonane oxalate” are not specified in the source .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “1-Oxa-6-azaspiro[3.5]nonane oxalate” are not specified in the source .

(4S)-1-Oxa-6-azaspiro[3.5]nonane and (4R)-1-Oxa-6-azaspiro[3.5]nonane

  • Summary of the Application : “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are stereoisomers of “1-Oxa-6-azaspiro[3.5]nonane”. They are used in various chemical reactions due to their unique structures .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are not specified in the sources .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “(4S)-1-Oxa-6-azaspiro[3.5]nonane” and “(4R)-1-Oxa-6-azaspiro[3.5]nonane” are not specified in the sources .

Safety And Hazards

The safety data sheet for 1-Oxa-6-azaspiro[3.5]nonane suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, the affected area should be washed off with soap and plenty of water . If ingested, medical attention should be sought immediately .

properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(3-5-9-7)6-8-4-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIDQWJOJCVWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738272
Record name 1-Oxa-6-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.5]nonane

CAS RN

204388-70-5
Record name 1-Oxa-6-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6-azaspiro[3.5]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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